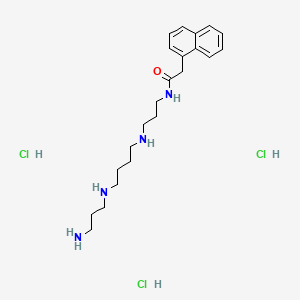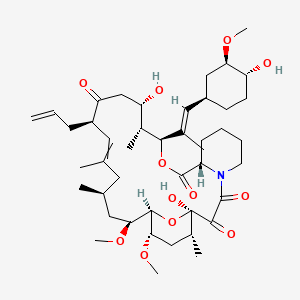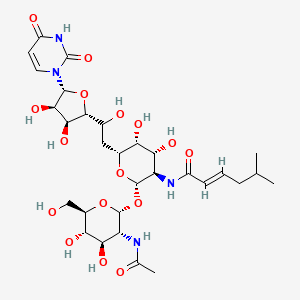
Tipiracil
Vue d'ensemble
Description
Le tipiracil est un inhibiteur de la thymidine phosphorylase utilisé principalement dans le traitement du cancer. Il est souvent associé à la trifluridine pour former le médicament TAS-102, qui est utilisé pour traiter le cancer colorectal métastatique et d'autres tumeurs malignes . Le this compound aide à maintenir la concentration sanguine de trifluridine en inhibant l'enzyme thymidine phosphorylase, qui métabolise la trifluridine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du tipiracil implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend la réaction de la 5-chloro-6-(2-iminopyrrolidin-1-yl)méthyl-2,4(1H,3H)-pyrimidinedione avec des réactifs appropriés dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée. Le procédé comprend l'utilisation de solvants comme le méthanol, l'acétonitrile et l'eau dans des proportions spécifiques, et les réactions sont réalisées sous des températures et des pressions contrôlées .
Analyse Des Réactions Chimiques
Types de réactions
Le tipiracil subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.
Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir la formation des produits désirés .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire différentes formes oxydées du this compound, tandis que les réactions de substitution peuvent conduire à la formation de divers dérivés substitués .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé modèle dans diverses études chimiques pour comprendre sa réactivité et ses interactions avec d'autres molécules.
Biologie : En recherche biologique, le this compound est utilisé pour étudier ses effets sur les processus cellulaires et ses interactions avec les enzymes.
Médecine : Le this compound est principalement utilisé dans le traitement du cancer colorectal métastatique et d'autres tumeurs malignes. .
Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans les tests de médicaments
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme thymidine phosphorylase, qui est responsable de la dégradation de la trifluridine. En inhibant cette enzyme, le this compound augmente l'exposition systémique à la trifluridine, ce qui renforce ses effets thérapeutiques. Les cibles moléculaires et les voies impliquées dans l'action du this compound comprennent l'inhibition de la thymidine phosphorylase et l'augmentation subséquente des niveaux de trifluridine .
Applications De Recherche Scientifique
Tipiracil has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.
Biology: In biological research, this compound is used to study its effects on cellular processes and its interactions with enzymes.
Medicine: this compound is primarily used in the treatment of metastatic colorectal cancer and other malignancies. .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug testing
Mécanisme D'action
Tipiracil exerts its effects by inhibiting the enzyme thymidine phosphorylase, which is responsible for the degradation of trifluridine. By inhibiting this enzyme, this compound increases the systemic exposure to trifluridine, enhancing its therapeutic effects. The molecular targets and pathways involved in the action of this compound include the inhibition of thymidine phosphorylase and the subsequent increase in trifluridine levels .
Comparaison Avec Des Composés Similaires
Composés similaires
Trifluridine : Souvent combinée au tipiracil pour former le TAS-102.
Bévacizumab : Utilisé en combinaison avec la trifluridine et le this compound pour des effets thérapeutiques accrus.
Unicité
Le this compound est unique en sa capacité à inhiber la thymidine phosphorylase, ce qui améliore considérablement la biodisponibilité et les effets thérapeutiques de la trifluridine. Cela en fait un composant précieux dans les schémas de traitement du cancer, en particulier pour le cancer colorectal métastatique .
Propriétés
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHMKNYGKVVGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025833 | |
| Record name | Tipiracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tipiracil is a thymidine phosphorylase inhibitor. Its function prevents the breakdownof the active component of trifluridine, thus increasing the bioavailability of trifluridine and boosting its systemic presence. In addition, it is reported that thymidine phosphorylase is an angiogenic factor usually overexpressed in solid tumors. There is a direct association of thymidine phosphorylase with a poor prognosis; where the tumors with an elevated expression of this enzyme tend to present an increased angiogenesis and ergo, be more malignant. Therefore, it has been suggested that tipiracil presents an aditional function by downregulating tumoral angiogenesis. | |
| Record name | Tipiracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
183204-74-2 | |
| Record name | Tipiracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipiracil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipiracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tipiracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPIRACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO10K751P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
245ºC (decomposition) | |
| Record name | Tipiracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















